NNMT Inhibitory Potency: Target Compound vs. Parent Nicotinamide
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide inhibits human nicotinamide N-methyltransferase (NNMT) with a Ki of 650 nM in a fluorescence polarization competition assay, whereas the endogenous substrate nicotinamide itself occupies the active site but does not function as an inhibitor [1]. This represents a gain of inhibitory function through the introduction of the 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl motif.
| Evidence Dimension | NNMT inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 650 nM |
| Comparator Or Baseline | Nicotinamide (endogenous substrate) – not an inhibitor; no measurable Ki in the same assay format |
| Quantified Difference | Conversion from substrate to inhibitor (Ki 650 nM vs. no inhibition) |
| Conditions | Fluorescence polarization competition assay using full-length recombinant human NNMT expressed in E. coli BL21(DE3); pre-incubation protocol |
Why This Matters
Procurement decisions for NNMT-targeted probe/drug discovery require a defined inhibitory scaffold; the 650 nM Ki establishes a tractable starting point that nicotinamide itself cannot provide.
- [1] BindingDB Entry BDBM50627707 (CHEMBL5426689). Affinity Data: Ki = 650 nM for human NNMT. Deposited 2024. View Source
